molecular formula C4H2F6O5S B13137792 2,2,3,3,4,4-Hexafluoro-4-sulfobutanoic acid CAS No. 83071-25-4

2,2,3,3,4,4-Hexafluoro-4-sulfobutanoic acid

Cat. No.: B13137792
CAS No.: 83071-25-4
M. Wt: 276.11 g/mol
InChI Key: HMUGTRCGMCJEMD-UHFFFAOYSA-N
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Description

2,2,3,3,4,4-Hexafluoro-4-sulfobutanoic acid is a fluorinated organic compound with the molecular formula C₄H₂F₆O₅S and a molecular weight of 276.11 g/mol . This compound is characterized by the presence of six fluorine atoms and a sulfonic acid group, making it highly electronegative and reactive. It is commonly used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,4,4-Hexafluoro-4-sulfobutanoic acid typically involves the fluorination of butanoic acid derivatives. One common method includes the use of 3,3,3-trifluoroacetic acid and iodopropane as starting materials. The reaction proceeds through the formation of 2,2,3,3-tetrafluoro-4-(trifluoromethoxy)propane, which is then hydrolyzed to yield the target compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of catalysts and specific reaction temperatures and pressures are critical to the efficiency of the industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,4,4-Hexafluoro-4-sulfobutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, amines.

Major Products Formed

Scientific Research Applications

2,2,3,3,4,4-Hexafluoro-4-sulfobutanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,3,3,4,4-Hexafluoro-4-sulfobutanoic acid involves its high electronegativity and reactivity due to the presence of multiple fluorine atoms. These properties allow it to interact with various molecular targets, including enzymes and proteins, by forming strong hydrogen bonds and electrostatic interactions. The sulfonic acid group can also participate in acid-base reactions, further enhancing its reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of high fluorine content and the presence of a sulfonic acid group. This combination imparts distinct chemical properties, such as high reactivity and strong electronegativity, making it valuable in various scientific and industrial applications .

Properties

CAS No.

83071-25-4

Molecular Formula

C4H2F6O5S

Molecular Weight

276.11 g/mol

IUPAC Name

2,2,3,3,4,4-hexafluoro-4-sulfobutanoic acid

InChI

InChI=1S/C4H2F6O5S/c5-2(6,1(11)12)3(7,8)4(9,10)16(13,14)15/h(H,11,12)(H,13,14,15)

InChI Key

HMUGTRCGMCJEMD-UHFFFAOYSA-N

Canonical SMILES

C(=O)(C(C(C(F)(F)S(=O)(=O)O)(F)F)(F)F)O

Origin of Product

United States

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